Halofuginone

Catalog No.
S549038
CAS No.
55837-20-2
M.F
C16H17BrClN3O3
M. Wt
414.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halofuginone

CAS Number

55837-20-2

Product Name

Halofuginone

IUPAC Name

7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m0/s1

InChI Key

LVASCWIMLIKXLA-LSDHHAIUSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-bromo-6-chlorofebrifugine, halofuginone, halofunginone, Stenorol

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Isomeric SMILES

C1C[C@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Description

The exact mass of the compound Halofuginone is 413.01418 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Antiprotozoal Properties

Halofuginone exhibits promising antiprotozoal activity against several parasitic diseases. Research suggests it disrupts essential protein synthesis within the parasite by inhibiting an enzyme called prolyl-tRNA synthetase []. This enzyme plays a crucial role in malaria, cryptosporidiosis, coccidiosis, toxoplasmosis, and leishmaniasis []. Studies have demonstrated its effectiveness in combating these parasitic infections [].

Antifibrotic Effects

Halofuginone shows promise in managing fibrosis, a condition characterized by excessive scar tissue formation in various organs. Studies indicate it can suppress the activity of fibroblasts, the cells responsible for collagen production and fibrosis progression []. Research on animal models for diseases like pulmonary hypertension and scleroderma suggests its potential to alleviate fibrosis and improve disease outcomes [, ].

Antitumor Potential

Scientific exploration is underway to investigate the antitumor properties of halofuginone. Research suggests it may have anti-proliferative effects on cancer cells, potentially slowing down tumor growth []. However, further investigation is needed to understand the underlying mechanisms and its efficacy in different cancer types [].

Exploration in Neuromuscular Disorders

Emerging research is exploring the potential benefits of halofuginone in neuromuscular disorders like Duchenne muscular dystrophy (DMD). Studies suggest it may reduce muscle fibrosis and improve muscle function in animal models of DMD []. Further research is needed to determine its safety and effectiveness in human patients with DMD.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.4

Exact Mass

413.01418

Boiling Point

595.8±60.0 °C(Predicted)

Density

1.73±0.1 g/cm3(Predicted)

Appearance

Solid powder

Melting Point

>150°C dec.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Not Classified

Drug Indication

For the treatment of scleroderma, cancer, and restenosis.
In newborn calves:Prevention of diarrhoea due to diagnosed Cryptosporidium parvum infection, in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age.Reduction of diarrhoea due to diagnosed Cryptosporidium parvum infection. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.
In newborn calvesPrevention of diarrhoea due to diagnosed Cryptosporidium parvum in farms with history of cryptosporidiosis.Administration should start in the first 24 to 48 hours of age.Reduction of diarrhoea due to diagnosed Cryptosporidium parvum.Administration should start within 24 hours after the onset of diarrhoea.In both cases, the reduction of oocyst excretion has been demonstrated.
In new born calves:, , - Prevention of diarrhoea due to diagnosed Cryptosporidium parvum, in farms with history of cryptosporidiosis,, , Administration should start in the first 24 to 48 hours of age, , - Reduction of diarrhoea due to diagnosed Cryptosporidium parvum., , Administration should start within 24 hours after the onset of diarrhoea., , In both cases, the reduction of oocysts excretion has been demonstrated.,

Pharmacology

Halofuginone, a fully synthetic small molecule, is a potent and selective regulator of stromal cell activation, cell migration and Collagen type I synthesis, a process that has been identified as a 'master switch' in the body's tissue repair process.
Halofuginone is an orally-active quinazolinone alkaloid with potential antineoplastic activity. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.

MeSH Pharmacological Classification

Angiogenesis Inhibitors

ATC Code

QP51AX08

Mechanism of Action

Halofuginone is a potent inhibitor of collagen a1(I) and matrix metalloproteinase 2 (MMP-2) gene expression. Halofuginone also suppresses extracellular matrix deposition and cell proliferation. The profound antitumoral effect of halofuginone is attributed to its combined inhibition of the tumor stromal support, vascularization, invasiveness, and cell proliferation.

Other CAS

55837-20-2

Wikipedia

Halofuginone

Use Classification

Veterinary drugs -> Halagon -> EMA Drug Category
halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Halocur -> EMA Drug Category
Antiprotozoals -> Veterinary pharmacotherapeutic group
Veterinary drugs -> Kriptazen -> EMA Drug Category
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Dates

Modify: 2023-08-15
1: Pines M, Spector I. Halofuginone - The Multifaceted Molecule. Molecules. 2015 Jan 5;20(1):573-594. Review. PubMed PMID: 25569515.
2: Pines M. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract. World J Gastroenterol. 2014 Oct 28;20(40):14778-86. doi: 10.3748/wjg.v20.i40.14778. PubMed PMID: 25356039; PubMed Central PMCID: PMC4209542.
3: Guo LW, Wang B, Goel SA, Little C, Takayama T, Shi XD, Roenneburg D, DiRenzo D, Kent KC. Halofuginone stimulates adaptive remodeling and preserves re-endothelialization in balloon-injured rat carotid arteries. Circ Cardiovasc Interv. 2014 Aug;7(4):594-601. doi: 10.1161/CIRCINTERVENTIONS.113.001181. Epub 2014 Jul 29. PubMed PMID: 25074254; PubMed Central PMCID: PMC4140988.
4: Park MK, Park JS, Park EM, Lim MA, Kim SM, Lee DG, Baek SY, Yang EJ, Woo JW, Lee J, Kwok SK, Kim HY, Cho ML, Park SH. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis. Arthritis Rheumatol. 2014 May;66(5):1195-207. doi: 10.1002/art.38313. PubMed PMID: 24782183.
5: Bodanovsky A, Guttman N, Barzilai-Tutsch H, Genin O, Levy O, Pines M, Halevy O. Halofuginone improves muscle-cell survival in muscular dystrophies. Biochim Biophys Acta. 2014 Jul;1843(7):1339-47. doi: 10.1016/j.bbamcr.2014.03.025. Epub 2014 Apr 2. PubMed PMID: 24703880.
6: McLaughlin NP, Evans P, Pines M. The chemistry and biology of febrifugine and halofuginone. Bioorg Med Chem. 2014 Apr 1;22(7):1993-2004. doi: 10.1016/j.bmc.2014.02.040. Epub 2014 Mar 1. Review. PubMed PMID: 24650700.
7: Petermann J, Paraud C, Pors I, Chartier C. Efficacy of halofuginone lactate against experimental cryptosporidiosis in goat neonates. Vet Parasitol. 2014 May 28;202(3-4):326-9. doi: 10.1016/j.vetpar.2014.02.027. Epub 2014 Feb 22. PubMed PMID: 24636788.
8: Kapoor S. Reduction of burn scar formation by halofuginone-eluting silicone gel sheets: a controlled study on nude mice. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e318281ad59. PubMed PMID: 24618743.
9: Carlson TJ, Pellerin A, Djuretic IM, Trivigno C, Koralov SB, Rao A, Sundrud MS. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation. J Immunol. 2014 Mar 1;192(5):2167-76. doi: 10.4049/jimmunol.1302316. Epub 2014 Jan 31. PubMed PMID: 24489094; PubMed Central PMCID: PMC3936195.
10: Jin C, Jia Y, Jin C, Dong H, Cheng P, Zhou J, Wang Y, Zheng B, Liu F. Therapeutic effect of Halofuginone on ITP mice by regulating the differentiation of Th cell subsets. Int Immunopharmacol. 2014 Feb;18(2):213-6. doi: 10.1016/j.intimp.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368123.
11: Liang J, Zhang B, Shen RW, Liu JB, Gao MH, Li Y, Li YY, Zhang W. Preventive effect of halofuginone on concanavalin A-induced liver fibrosis. PLoS One. 2013 Dec 16;8(12):e82232. doi: 10.1371/journal.pone.0082232. eCollection 2013. PubMed PMID: 24358159; PubMed Central PMCID: PMC3864948.
12: Jin ML, Park SY, Kim YH, Park G, Lee SJ. Halofuginone induces the apoptosis of breast cancer cells and inhibits migration via downregulation of matrix metalloproteinase-9. Int J Oncol. 2014 Jan;44(1):309-18. doi: 10.3892/ijo.2013.2157. Epub 2013 Oct 31. PubMed PMID: 24173318.
13: Son J, Lee EH, Park M, Kim JH, Kim J, Kim S, Jeon YH, Hwang KY. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone. Acta Crystallogr D Biol Crystallogr. 2013 Oct;69(Pt 10):2136-45. doi: 10.1107/S0907444913020556. Epub 2013 Sep 20. PubMed PMID: 24100331.
14: Zeplin PH. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e31828a49e3. PubMed PMID: 23845969.
15: Almawly J, Prattley D, French NP, Lopez-Villalobos N, Hedgespeth B, Grinberg A. Utility of halofuginone lactate for the prevention of natural cryptosporidiosis of calves, in the presence of co-infection with rotavirus and Salmonella Typhimurium. Vet Parasitol. 2013 Oct 18;197(1-2):59-67. doi: 10.1016/j.vetpar.2013.04.029. Epub 2013 Apr 24. PubMed PMID: 23707392.
16: Chu TL, Guan Q, Nguan CY, Du C. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis. Int Immunopharmacol. 2013 Aug;16(4):414-23. doi: 10.1016/j.intimp.2013.04.031. Epub 2013 May 16. PubMed PMID: 23685128.
17: Keidel J, Daugschies A. Integration of halofuginone lactate treatment and disinfection with p-chloro-m-cresol to control natural cryptosporidiosis in calves. Vet Parasitol. 2013 Sep 23;196(3-4):321-6. doi: 10.1016/j.vetpar.2013.03.003. Epub 2013 Mar 14. PubMed PMID: 23561324.
18: Yavas G, Calik M, Calik G, Yavas C, Ata O, Esme H. The effect of Halofuginone in the amelioration of radiation induced-lung fibrosis. Med Hypotheses. 2013 Apr;80(4):357-9. doi: 10.1016/j.mehy.2013.01.001. Epub 2013 Jan 23. PubMed PMID: 23352286.
19: Halevy O, Genin O, Barzilai-Tutsch H, Pima Y, Levi O, Moshe I, Pines M. Inhibition of muscle fibrosis and improvement of muscle histopathology in dysferlin knock-out mice treated with halofuginone. Histol Histopathol. 2013 Feb;28(2):211-26. PubMed PMID: 23275304.
20: Juárez P, Mohammad KS, Yin JJ, Fournier PG, McKenna RC, Davis HW, Peng XH, Niewolna M, Javelaud D, Chirgwin JM, Mauviel A, Guise TA. Halofuginone inhibits the establishment and progression of melanoma bone metastases. Cancer Res. 2012 Dec 1;72(23):6247-56. doi: 10.1158/0008-5472.CAN-12-1444. Epub 2012 Sep 20. PubMed PMID: 23002206.

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